molecular formula C15H11ClN2O3 B2900103 2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate CAS No. 1223060-10-3

2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2900103
CAS No.: 1223060-10-3
M. Wt: 302.71
InChI Key: RNWIRUHEQAVSEX-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyanophenoxy group attached to an ethyl chain, which is further connected to a chloropyridine carboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-(4-cyanophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenoxy group may play a role in the compound’s binding affinity and specificity, while the chloropyridine moiety can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)ethyl 2-bromopyridine-3-carboxylate
  • 2-(4-Cyanophenoxy)ethyl 2-fluoropyridine-3-carboxylate
  • 2-(4-Cyanophenoxy)ethyl 2-iodopyridine-3-carboxylate

Uniqueness

2-(4-Cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom in the pyridine ring, which can undergo specific nucleophilic substitution reactions that are not possible with other halogenated analogs. This uniqueness makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

2-(4-cyanophenoxy)ethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-14-13(2-1-7-18-14)15(19)21-9-8-20-12-5-3-11(10-17)4-6-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWIRUHEQAVSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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